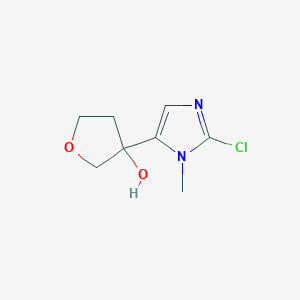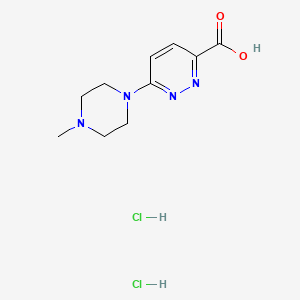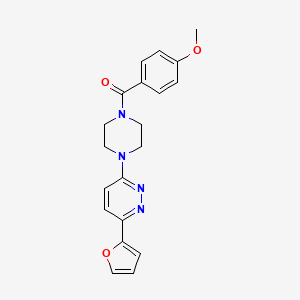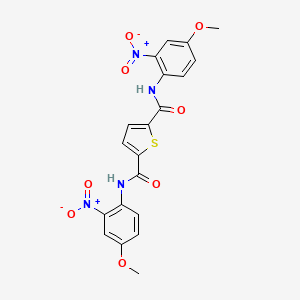
3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Theoretical Studies and Corrosion Inhibition
A theoretical study of benzimidazole and its derivatives, which are structurally related to "3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol," demonstrated their potential activity as corrosion inhibitors. This study, conducted using Density Functional Theory (DFT), highlights the relevance of electronic properties such as HOMO and LUMO energies, dipole moment, and electron transfer in assessing corrosion inhibition efficiency (Obot & Obi-Egbedi, 2010).
Spin-Crossover Materials
Research on Iron(II) complexes bridged by imidazole-pyridine showcases the application of imidazole derivatives in designing materials with spin-crossover (SCO) properties. These materials exhibit a transition between high-spin and low-spin states, influenced by temperature, pressure, or light, making them of interest for sensors and memory devices (Nishi et al., 2010).
Catalysis and Synthesis
Imidazole derivatives are utilized as catalysts in various synthetic processes. For example, butyl-3-methylimidazolium chloroaluminate ionic liquid serves as a catalyst in the Pechmann condensation, offering an efficient route to coumarin derivatives. This highlights the role of imidazole derivatives in facilitating reactions under mild conditions, thus contributing to green chemistry (Potdar, Mohile, & Salunkhe, 2001).
Agricultural Applications
Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole, where the latter is an imidazole derivative, have been developed for sustained release in agricultural applications. These formulations aim to improve the efficiency of fungal disease prevention while minimizing environmental and human toxicity (Campos et al., 2015).
DNA Binding and Cytotoxicity
Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to effectively bind DNA through an intercalative mode. These complexes exhibit significant in vitro cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents (Paul et al., 2015).
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which include 3-(2-chloro-3-methylimidazol-4-yl)oxolan-3-ol, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a variety of biological effects .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of pathways, leading to their diverse biological activities .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular levels .
Action Environment
Such factors could potentially impact the effectiveness of the compound .
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chloro-3-methylimidazol-4-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-11-6(4-10-7(11)9)8(12)2-3-13-5-8/h4,12H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIZVTFNRLAFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)

![4-ethyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2723485.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2723487.png)
![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)


![1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2723493.png)
![3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2723494.png)
![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)

